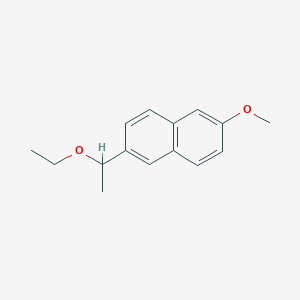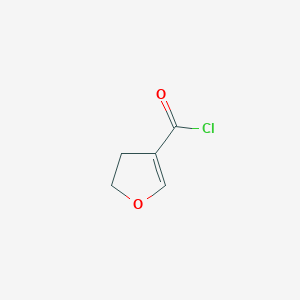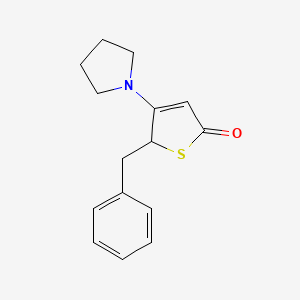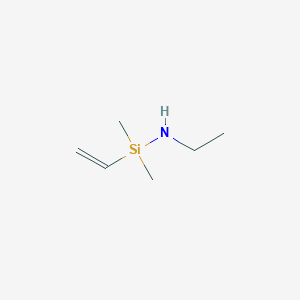
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine is a chemical compound with the molecular formula C6H15NSi. It is also known by other names such as 1,3-Divinyltetramethyldisilazane and N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine . This compound is part of the silanamine family, which is characterized by the presence of silicon-nitrogen bonds.
Preparation Methods
The synthesis of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine typically involves the reaction of vinylsilane derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the silicon-nitrogen bond. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The vinyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Hydrolysis: The silicon-nitrogen bond can be hydrolyzed under acidic or basic conditions to yield silanols and amines.
Scientific Research Applications
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of 1-Ethenyl-N-ethyl-1,1-dimethylsilanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with other molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
1-Ethenyl-N-ethyl-1,1-dimethylsilanamine can be compared with other similar compounds such as:
1,3-Divinyltetramethyldisilazane: Similar in structure but with different substituents on the silicon atoms.
N-(dimethylvinylsilyl)-1,1-dimethyl-1-vinylsilylamine: Another compound with a similar silicon-nitrogen bond but different alkyl groups.
N,N-Diethyl-1,1-dimethylsilylamine: A related compound with ethyl groups instead of vinyl groups.
Properties
CAS No. |
114460-68-3 |
|---|---|
Molecular Formula |
C6H15NSi |
Molecular Weight |
129.28 g/mol |
IUPAC Name |
N-[ethenyl(dimethyl)silyl]ethanamine |
InChI |
InChI=1S/C6H15NSi/c1-5-7-8(3,4)6-2/h6-7H,2,5H2,1,3-4H3 |
InChI Key |
MSSPHAUTEGRNOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN[Si](C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


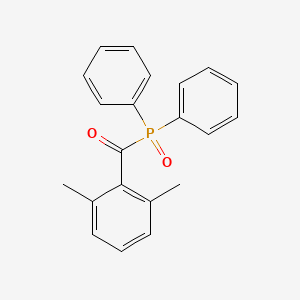
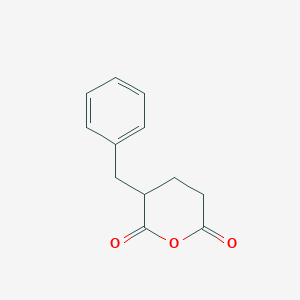

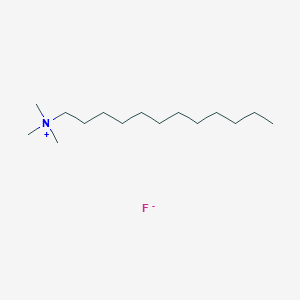
![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
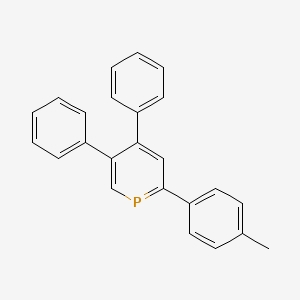
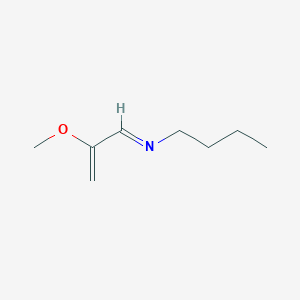
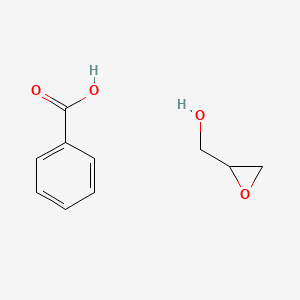
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
